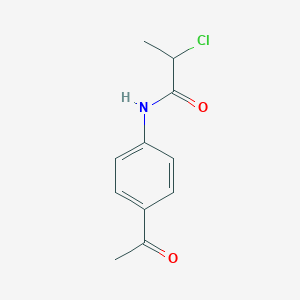

N-(4-acetylphenyl)-2-chloropropanamide

Description

Contextualization within Halogenated Amide Chemistry

Halogenated amides are a class of organic compounds that feature a halogen atom attached to the carbon chain of an amide. These compounds are of considerable interest in organic synthesis due to the enhanced reactivity conferred by the halogen atom, which acts as a good leaving group in nucleophilic substitution reactions. The position of the halogen relative to the amide group can influence the compound's reactivity and the types of cyclic or acyclic structures that can be formed. Specifically, α-haloamides, such as N-(4-acetylphenyl)-2-chloropropanamide, are precursors to a wide range of biologically and synthetically important molecules.

Significance as a Versatile Synthetic Intermediate and Molecular Scaffold

The utility of this compound as a synthetic intermediate stems from its dual reactivity. The 2-chloro position is primed for reaction with various nucleophiles, including amines, thiols, and alkoxides, allowing for the introduction of diverse functional groups. This capability is fundamental to the construction of larger, more complex molecular architectures.

Furthermore, the N-(4-acetylphenyl) portion of the molecule provides a rigid scaffold that can be functionalized. The acetyl group's carbonyl functionality can be a site for reactions such as reductions, oxidations, or condensations, further expanding the synthetic possibilities. This makes the compound a valuable starting material for creating libraries of compounds for screening in drug discovery and materials science.

Overview of Existing Research on this compound and Related Structures

While specific research dedicated to this compound is limited, a substantial body of work exists for the closely related analogue, N-(4-acetylphenyl)-2-chloroacetamide . This research provides valuable insights into the probable reactivity and applications of the propionamide (B166681) derivative. Studies on the acetamide (B32628) have demonstrated its use as a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. It is reasonable to infer that this compound would undergo similar transformations, with potential differences in reaction kinetics and product yields due to the presence of the additional methyl group on the chloro-acyl chain.

The synthesis of this compound would likely follow standard amidation procedures, such as the reaction of 4-aminoacetophenone with 2-chloropropionyl chloride in the presence of a base.

Below is a table summarizing the key properties of this compound and its close analogue.

| Property | This compound | N-(4-acetylphenyl)-2-chloroacetamide |

| CAS Number | 156369-45-8 | 38283-38-4 nih.gov |

| Molecular Formula | C₁₁H₁₂ClNO₂ | C₁₀H₁₀ClNO₂ nih.gov |

| Molecular Weight | 225.67 g/mol | 211.64 g/mol nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-chloropropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-7(12)11(15)13-10-5-3-9(4-6-10)8(2)14/h3-7H,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVDOXHJSQAQHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901283761 | |

| Record name | N-(4-Acetylphenyl)-2-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156369-45-8 | |

| Record name | N-(4-Acetylphenyl)-2-chloropropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156369-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Acetylphenyl)-2-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Acetylphenyl 2 Chloropropanamide

Conventional Amide Bond Formation Routes

The traditional approach to synthesizing N-(4-acetylphenyl)-2-chloropropanamide primarily relies on the formation of an amide bond between an amine and an acyl chloride.

Acylation of 4-aminoacetophenone with 2-chloropropanoyl chloride

The most direct and widely employed method for the synthesis of this compound is the acylation of 4-aminoacetophenone with 2-chloropropanoyl chloride. In this reaction, the nucleophilic amino group of 4-aminoacetophenone attacks the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. This nucleophilic acyl substitution reaction results in the formation of the desired amide and hydrochloric acid as a byproduct.

Optimization of Reaction Conditions: Temperature, Solvents, and Catalysts (e.g., Triethylamine)

The efficiency and yield of the acylation reaction are highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, and the use of a base or catalyst is crucial for achieving a successful synthesis.

Temperature: The reaction is typically carried out at a controlled temperature, often starting at a low temperature (e.g., 0-5 °C) during the addition of the acyl chloride to manage the exothermic nature of the reaction. Subsequently, the reaction mixture may be allowed to warm to room temperature to ensure completion.

Solvents: A variety of solvents can be employed for this reaction, with the choice often depending on the solubility of the reactants and the desired reaction temperature. Common solvents include aprotic solvents like dichloromethane (B109758) (DCM), diethyl ether, and tetrahydrofuran (B95107) (THF). The polarity of the solvent can influence the reaction rate.

Catalysts/Bases: A base, such as triethylamine (B128534) or pyridine, is commonly added to the reaction mixture. The primary role of the base is to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The choice of base and its stoichiometry are important for maximizing the yield and minimizing side reactions.

The following table summarizes the impact of different solvents on the synthesis of a similar compound, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, which can provide insights into solvent selection for the target compound.

| Solvent | Reaction Time (hours) | Yield (%) |

| Methanol | 4 | 89 |

| Ethanol (B145695) | 5 | 85 |

| Acetonitrile | 6 | 82 |

| Dichloromethane | 8 | 75 |

| Tetrahydrofuran | 8 | 70 |

Consideration of Reaction Monitoring Techniques (e.g., Thin Layer Chromatography)

Monitoring the progress of the reaction is essential to determine its completion and to avoid the formation of impurities due to prolonged reaction times or excessive heating. Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for this purpose. sielc.com

To monitor the reaction by TLC, small aliquots of the reaction mixture are taken at regular intervals and spotted on a TLC plate alongside the starting materials (4-aminoacetophenone and 2-chloropropanoyl chloride). The plate is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product, this compound, indicate the progression of the reaction. The reaction is considered complete when the spot of the limiting reactant (typically 4-aminoacetophenone) is no longer visible on the TLC plate. sielc.com

Advanced Synthetic Strategies

Beyond conventional methods, advanced synthetic strategies offer alternative routes to α-halo amides like this compound, often under milder conditions.

Visible Light Photoredox Catalyzed Intermolecular Radical Addition Approaches to α-Halo Amides

Visible light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions. One of its applications is in the synthesis of α-halo amides through intermolecular radical addition pathways.

In a typical photoredox-catalyzed approach to an α-chloro amide, a suitable photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process. This can lead to the formation of a chlorine radical from a chlorine source and an acyl radical from a suitable precursor. These radicals can then engage in a series of reactions, including addition to an alkene or another radical trap, ultimately leading to the formation of the desired α-chloro amide. While a specific application of this method for the direct synthesis of this compound has not been detailed in the literature, the general principles of this methodology suggest its potential as a viable alternative synthetic route.

Key components of such a system would include:

A photocatalyst: Typically a ruthenium or iridium complex that absorbs in the visible region.

A light source: LED lamps are commonly used.

A chlorine source: A compound that can generate a chlorine radical under the reaction conditions.

An acyl precursor: A molecule that can be converted into the corresponding acyl radical.

This approach offers the potential for greater functional group tolerance and milder reaction conditions compared to traditional methods.

Purification and Isolation Techniques

Once the reaction is complete, the crude this compound must be isolated and purified to remove any unreacted starting materials, byproducts, and residual solvent. Common purification techniques include recrystallization and column chromatography.

Recrystallization: This technique relies on the difference in solubility of the desired compound and impurities in a particular solvent or solvent mixture at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the product decreases, causing it to crystallize out of the solution, while the impurities remain dissolved. The choice of solvent is critical for successful recrystallization. Common solvent systems for amides include ethanol, ethyl acetate, or mixtures of a polar solvent with a non-polar anti-solvent like hexane (B92381).

Column Chromatography: For more challenging separations or to achieve very high purity, column chromatography is employed. In this technique, the crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For a compound like this compound, a typical mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with the polarity being adjusted to achieve optimal separation. The fractions containing the pure product are collected and the solvent is evaporated to yield the purified compound.

Recrystallization Methods and Solvent Systems (e.g., Pentane (B18724)/DCM, Ethanol)

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures. The ideal solvent for recrystallization will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.

For this compound, a common approach involves the use of a single solvent or a binary solvent system. The choice of solvent is determined empirically by testing the solubility of the crude product in various solvents.

Ethanol as a Recrystallization Solvent:

Ethanol is a polar protic solvent that is frequently employed for the recrystallization of amide-containing compounds. In a typical procedure, the crude this compound is dissolved in a minimal amount of hot ethanol. The hot solution is then allowed to cool slowly to room temperature, and subsequently in an ice bath, to induce the formation of crystals. The slow cooling process allows for the formation of a well-ordered crystal lattice, which excludes impurities from being incorporated. The purified crystals are then collected by vacuum filtration, washed with a small amount of cold ethanol to remove any residual soluble impurities, and dried. For analogous compounds such as N-((4-acetyl phenyl) carbamothioyl) pivalamide, ethanol has been successfully used as a recrystallization solvent to obtain a pure product. nih.gov

Pentane/Dichloromethane (DCM) Solvent System:

A binary solvent system, such as pentane and dichloromethane (DCM), can also be utilized for the recrystallization of this compound. In this method, the crude compound is first dissolved in a minimum amount of a solvent in which it is highly soluble, such as DCM. A second solvent, in which the compound is poorly soluble (an anti-solvent), such as pentane, is then slowly added to the solution until turbidity is observed. The solution is then gently heated until it becomes clear again and is allowed to cool slowly. This method is particularly useful when a single solvent does not provide the desired solubility characteristics.

| Solvent System | Compound Solubility | General Procedure |

| Ethanol | Sparingly soluble at room temperature, highly soluble when hot. | Dissolve crude product in minimal hot ethanol, allow to cool slowly to induce crystallization. |

| Pentane/DCM | Highly soluble in DCM, poorly soluble in pentane. | Dissolve crude product in minimal DCM, add pentane dropwise until turbidity persists, heat to clarify, then cool slowly. |

Chromatographic Separation and Characterization of Purity

When recrystallization does not yield a product of sufficient purity, or for the separation of compounds with very similar solubility profiles, chromatographic techniques are employed. Column chromatography is a common method for the purification of organic compounds in a laboratory setting.

Column Chromatography:

For the purification of this compound, a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether) is typically packed into a glass column. The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. This dry-loaded sample is then carefully added to the top of the prepared column.

The separation is achieved by eluting the column with a solvent system of increasing polarity. A common mobile phase for amide compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. The elution can be started with a low percentage of ethyl acetate, and the polarity can be gradually increased (gradient elution) to facilitate the separation of the desired compound from impurities.

Fractions are collected sequentially and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. The fractions containing the pure this compound are then combined, and the solvent is removed under reduced pressure to yield the purified compound.

Purity Characterization:

The purity of the obtained this compound can be assessed using several analytical techniques:

Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. A pure compound should ideally show a single spot on the TLC plate when visualized under UV light or with an appropriate staining agent.

High-Performance Liquid Chromatography (HPLC): A more quantitative method for determining purity. The sample is injected into an HPLC system, and the resulting chromatogram will show a major peak corresponding to the desired compound and potentially smaller peaks for any impurities. The purity can be calculated based on the relative peak areas.

Melting Point Determination: A pure crystalline solid will have a sharp and well-defined melting point range. The presence of impurities typically broadens the melting point range and depresses the melting point.

| Technique | Principle of Separation/Analysis | Information Obtained |

| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. | Isolation of the pure compound from a mixture. |

| Thin-Layer Chromatography (TLC) | Similar to column chromatography but on a smaller scale using a plate. | Rapid assessment of purity and monitoring of reaction progress. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure. | Quantitative determination of purity. |

| Melting Point | The temperature at which a solid transitions to a liquid. | An indicator of purity; pure compounds have a narrow melting range. |

Spectroscopic Data for this compound Not Found

A comprehensive search for empirical spectroscopic data for the chemical compound this compound has been conducted. Despite a thorough review of scientific literature and chemical databases, no specific experimental research findings detailing the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra for this exact molecule could be located.

The required data for the specified sections and subsections, including:

Spectroscopic Characterization and Structural Elucidation of N 4 Acetylphenyl 2 Chloropropanamide

Infrared (IR) Spectroscopy

Analysis of Aromatic and Aliphatic Stretches

are not available in the public domain.

To maintain scientific accuracy and strictly adhere to the user's request for detailed research findings on N-(4-acetylphenyl)-2-chloropropanamide, the article cannot be generated without the foundational experimental data. Providing theoretical data or data from analogous but different compounds would fall outside the specified scope and fail to meet the requirement for factual, research-based content.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining molecular weight and deducing structural features through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition and, consequently, its molecular formula. For this compound, the molecular formula is C₁₁H₁₂ClNO₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

The theoretical exact mass, calculated from the most abundant isotopes of each element, serves as the benchmark for experimental confirmation. Any significant deviation between the measured and calculated mass would indicate an incorrect structural assignment.

| Element | Isotope | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 11 | 12.000000 | 132.000000 |

| Hydrogen | ¹H | 12 | 1.007825 | 12.093900 |

| Chlorine | ³⁵Cl | 1 | 34.968853 | 34.968853 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 2 | 15.994915 | 31.989830 |

| Total Calculated Exact Mass | 225.055657 |

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, revealing key structural subunits. The fragmentation of this compound is dictated by its functional groups: an aromatic ketone, an amide linkage, and a chlorinated alkyl chain.

The most common fragmentation pathways include α-cleavage (cleavage of the bond adjacent to a functional group) and the loss of small, stable neutral molecules. miamioh.edu For aromatic amides and ketones, cleavages adjacent to the carbonyl groups are particularly common. youtube.com The analysis of these fragments allows for the reconstruction of the parent molecule's structure. Key predicted fragmentation patterns are detailed below. mdpi.com

| m/z Value | Proposed Fragment Ion Structure | Likely Origin (Loss from Molecular Ion, M•⁺) |

|---|---|---|

| 225/227 | [C₁₁H₁₂ClNO₂]•⁺ | Molecular Ion (M•⁺) (showing ³⁵Cl/³⁷Cl isotope pattern) |

| 210 | [M - CH₃]⁺ | α-cleavage at the acetyl group, loss of a methyl radical. |

| 190 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 148 | [CH₃COC₆H₄NHCO]⁺ | Cleavage of the C-C bond in the chloropropionyl group. |

| 134 | [CH₃COC₆H₄NH]⁺ | Cleavage of the amide C-N bond. |

| 120 | [CH₃COC₆H₄]⁺ | Cleavage of the amide C-N bond with charge retention on the phenyl fragment, followed by loss of NH. |

| 91 | [Cl-CH(CH₃)-CO]⁺ | Cleavage of the amide C-N bond with charge retention on the acyl fragment. |

| 43 | [CH₃CO]⁺ | Formation of the acetyl cation. |

X-ray Crystallography and Solid-State Structural Analysis (Applicability to Related Chloropropanamide Structures)

While a specific crystal structure for this compound is not publicly available, extensive data on closely related compounds, such as N-aryl amides and chloroacetamides, allow for a robust prediction of its solid-state characteristics. researchgate.netmdpi.commdpi.com X-ray crystallography provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystal lattice.

The crystal structure of the highly analogous compound, N-(4-acetylphenyl)-2-chloroacetamide (C₁₀H₁₀ClNO₂), has been elucidated. nih.gov This compound crystallizes in the orthorhombic space group P 2₁ 2₁ 2₁, a common space group for chiral molecules crystallizing as a racemate. nih.gov Its structure provides a strong model for what can be expected for the target compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀ClNO₂ |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 4.17130 |

| b (Å) | 14.7792 |

| c (Å) | 16.1755 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Chemical Reactivity and Mechanistic Studies of N 4 Acetylphenyl 2 Chloropropanamide

Reactivity at the Halogenated Alkyl Chain

The presence of a chlorine atom on the alkyl chain adjacent to the amide carbonyl group makes this position susceptible to a variety of reactions, most notably nucleophilic substitutions and radical-mediated transformations.

The carbon atom bonded to the chlorine in N-(4-acetylphenyl)-2-chloropropanamide is electrophilic and is a prime target for nucleophilic attack. The chemical reactivity of N-aryl 2-chloroacetamides, a class of compounds to which this compound belongs, is largely defined by the facile displacement of the chlorine atom by a variety of nucleophiles, including those containing oxygen, nitrogen, and sulfur. researchgate.netresearchgate.net This substitution can proceed through either an S(_N)1 or S(_N)2 pathway, although the S(_N)2 mechanism is generally favored for secondary halides like the one present in this molecule, especially with strong nucleophiles.

In an S(_N)2 reaction, the nucleophile attacks the carbon atom bearing the chlorine from the side opposite to the chlorine, leading to an inversion of stereochemistry if the carbon is chiral. The reaction is concerted, meaning the bond to the nucleophile forms at the same time as the bond to the leaving group (chloride) breaks. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Amines, being good nucleophiles due to the lone pair of electrons on the nitrogen atom, can react with halogenoalkanes in a nucleophilic substitution reaction to form a more substituted amine. savemyexams.comchemguide.co.uk For instance, the reaction with a primary amine would yield a secondary amine. However, these reactions can often lead to multiple substitutions, resulting in a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orgchemguide.co.uk To favor the formation of a single substitution product, a large excess of the nucleophile is often employed. savemyexams.com

Thiols and their corresponding thiolates are also potent nucleophiles that can displace the chloride in this compound to form thioethers. The reaction of thiols with electrophiles is a fundamental transformation in organic synthesis. nih.gov

The table below summarizes representative nucleophilic substitution reactions for analogous α-chloroamides.

| Nucleophile | Product Type | Reaction Conditions |

| Primary/Secondary Amine | Substituted Amine | Typically heated in a suitable solvent |

| Thiol/Thiolate | Thioether | Often carried out in the presence of a base |

| Azide Ion | Alkyl Azide | Can be achieved with a photoinduced chiral copper catalyst acs.org |

While nucleophilic substitution is a common pathway, the reactivity of the halogenated alkyl chain is not limited to ionic mechanisms. There is growing evidence for the involvement of radical intermediates in the reactions of α-haloamides. nih.gov These reactions are often initiated by photolysis, sonolysis, or the use of a radical initiator.

In such a mechanism, a single electron transfer to the α-chloroamide can lead to the cleavage of the carbon-chlorine bond, generating a carbon-centered radical. This radical intermediate can then participate in a variety of transformations, including addition to alkenes or hydrogen atom abstraction to complete the reaction. For example, photoenzymatic processes have been shown to utilize flavin-dependent "ene"-reductases to catalyze the hydroalkylation of olefins using α-halocarbonyl compounds as radical precursors. nih.gov These reactions proceed through the single-electron reduction of the alkyl halide to form a radical intermediate that then reacts with the alkene. nih.gov

Copper-catalyzed reactions also provide a pathway for reactions involving radical intermediates. A photoinduced chiral copper catalyst has been shown to achieve the enantioconvergent substitution of α-halocarbonyl compounds with azide, a process that is believed to involve an organic radical as an intermediate. acs.org

The general steps for a radical-mediated reaction involving an α-chloroamide are:

Initiation: Formation of the initial radical, often through photolysis or with a radical initiator.

Propagation: The radical reacts with another molecule to form a new radical, continuing the chain reaction.

Termination: Two radicals combine to form a stable, non-radical product, ending the chain reaction.

Reactivity of the Amide Linkage

The amide group in this compound is a stable functional group, but the nitrogen atom and the carbonyl carbon still possess reactivity that can be exploited under certain conditions.

The nitrogen atom of the amide has a lone pair of electrons, but due to resonance with the adjacent carbonyl group, it is significantly less nucleophilic than the nitrogen of an amine. However, the proton on the nitrogen is slightly acidic and can be removed by a strong base. The resulting amidate anion is a much stronger nucleophile and can react with various electrophiles in N-alkylation or N-acylation reactions. semanticscholar.org

The alkylation of N-substituted amides has been studied, and it has been shown that under basic conditions, N-alkylation can be achieved with high selectivity. semanticscholar.org For this compound, treatment with a strong base like sodium hydride followed by the addition of an alkyl halide could lead to the corresponding N-alkylated product.

It is important to note that O-alkylation is a competing reaction pathway, leading to the formation of an imino ether. The choice of reaction conditions, including the base, solvent, and electrophile, can influence the selectivity between N- and O-functionalization. semanticscholar.org

Reactivity of the Acetophenone (B1666503) Moiety

The acetophenone portion of the molecule contains a carbonyl group (ketone), which is a site for a wide array of important chemical transformations, including condensation and addition reactions.

The carbonyl carbon of the acetyl group is electrophilic, while the adjacent methyl group has acidic protons. This allows the acetophenone moiety to participate in base- or acid-catalyzed condensation reactions. A prominent example is the Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens. wikipedia.orgsynarchive.com

In the presence of a base, such as sodium hydroxide, the α-protons of the acetyl group are abstracted to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to yield an α,β-unsaturated ketone, commonly known as a chalcone (B49325).

Research has demonstrated the successful synthesis of chalcones via the Claisen-Schmidt condensation of N-(4-acetylphenyl)-2-chloroacetamide with various aromatic aldehydes. researchgate.net This reaction is typically carried out in an alcoholic solvent with a base like sodium hydroxide. rasayanjournal.co.in The reaction proceeds efficiently and is a versatile method for the synthesis of a wide range of chalcone derivatives. rasayanjournal.co.inresearchgate.neteijppr.comresearchgate.net

The general scheme for the Claisen-Schmidt condensation of this compound is as follows:

Deprotonation of the α-carbon of the acetyl group by a base to form an enolate.

Nucleophilic attack of the enolate on the carbonyl carbon of an aromatic aldehyde.

Protonation of the resulting alkoxide to form a β-hydroxy ketone.

Dehydration of the β-hydroxy ketone to form the final chalcone product.

Below is a table showing examples of aldehydes that can be used in this condensation reaction.

| Aldehyde | Catalyst | Product Type |

| Benzaldehyde | NaOH or KOH | Chalcone (α,β-unsaturated ketone) |

| Substituted Benzaldehydes | NaOH or KOH | Substituted Chalcone |

| Furfural | NaOH or KOH | Furan-containing Chalcone rasayanjournal.co.in |

In addition to condensation reactions, the carbonyl group can undergo various nucleophilic addition reactions. For example, it can react with Grignard reagents or organolithium compounds to form tertiary alcohols, or with reducing agents like sodium borohydride (B1222165) to yield the corresponding secondary alcohol.

Electrophilic Aromatic Substitution on the Phenyl Ring.

The phenyl ring of this compound possesses two substituents that govern the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The directing effects of these groups, the N-acyl group (-NHCOCHClCH₃) at position 1 and the acetyl group (-COCH₃) at position 4, are crucial in determining the position of incoming electrophiles.

The N-acyl group is an activating, ortho, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho (positions 2 and 6) and para (position 4) positions. However, since the para position is already occupied by the acetyl group, the directing influence of the N-acyl group is primarily towards the ortho positions.

Conversely, the acetyl group is a deactivating, meta-directing group. The carbonyl group is electron-withdrawing, decreasing the electron density of the aromatic ring, particularly at the ortho and para positions. This deactivation makes the meta positions (positions 3 and 5) relatively more susceptible to electrophilic attack.

The combination of these opposing directing effects suggests that electrophilic substitution on this compound will likely yield a mixture of products. The incoming electrophile will be directed to the positions activated by the N-acyl group (ortho to it; positions 2 and 6) and to the positions less deactivated by the acetyl group (meta to it; positions 3 and 5). The precise ratio of these regioisomers would depend on the specific reaction conditions and the nature of the electrophile. Steric hindrance from the 2-chloropropanamide side chain might also influence the accessibility of the ortho positions.

While the theoretical directing effects are well-established, specific experimental data on electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on this compound are not extensively reported in the available literature. Detailed research findings from such studies would be necessary to create a comprehensive data table of product distributions.

Regio- and Stereoselectivity in Derivatization Reactions.

The 2-chloropropanamide side chain of this compound offers a primary site for derivatization, mainly through nucleophilic substitution of the chlorine atom at the α-carbon. This carbon is a chiral center, meaning that reactions at this position can have significant stereochemical implications.

Regioselectivity: Nucleophilic attack is expected to occur predominantly at the α-carbon, displacing the chloride ion, which is a good leaving group. This is a typical reaction for α-halo amides. The carbonyl carbon of the amide is less electrophilic and generally not susceptible to nucleophilic attack under standard substitution conditions.

Stereoselectivity: The stereochemical outcome of nucleophilic substitution at the chiral α-carbon is highly dependent on the reaction mechanism. For a bimolecular nucleophilic substitution (Sₙ2) reaction, which is common for primary and secondary alkyl halides, the nucleophile attacks from the side opposite to the leaving group. This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center. libretexts.org If the starting material is a single enantiomer, for instance, the (R)-enantiomer, the product will be the (S)-enantiomer, and vice versa. This type of reaction is considered stereospecific. libretexts.org

If the reaction were to proceed through a unimolecular nucleophilic substitution (Sₙ1) mechanism, it would involve the formation of a planar carbocation intermediate. The nucleophile could then attack this intermediate from either face, leading to a racemic mixture of both enantiomers. However, the formation of a primary or secondary carbocation is generally less favorable, making the Sₙ2 pathway more likely for this substrate.

Computational and Theoretical Investigations of N 4 Acetylphenyl 2 Chloropropanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting molecular properties from first principles, providing a microscopic view of electronic distributions and energy landscapes.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It allows for the accurate determination of a molecule's ground-state geometry by optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. For a molecule like N-(4-acetylphenyl)-2-chloropropanamide, DFT calculations, typically using a basis set like 6-311++G(d,p), would be employed to predict its three-dimensional structure.

The optimized geometry provides critical data on the molecule's spatial arrangement. For instance, studies on the analogous compound, N-(4-acetylphenyl)-2-chloroacetamide, have confirmed its crystal structure, revealing key geometric parameters. nih.gov DFT methods aim to reproduce these experimental findings and can be used to predict the structure of derivatives for which experimental data is unavailable. The planarity of the phenyl ring and the amide group, along with the orientation of the chloroalkyl chain, are key features determined through geometry optimization.

Table 1: Representative Geometric Parameters from Crystal Structure of the Analog N-(4-acetylphenyl)-2-chloroacetamide Note: This data is for a closely related compound and serves as a reference.

| Parameter | Value |

| Space Group | P 21 21 21 |

| a (Å) | 4.17130 |

| b (Å) | 14.7792 |

| c (Å) | 16.1755 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Source: nih.gov |

Conformational analysis is crucial for understanding the flexibility of a molecule, which is governed by the rotation around its single bonds. For this compound, key rotational barriers exist around the C(O)-N bond of the amide group and the N-C bond connecting to the phenyl ring. The amide bond itself has a significant rotational barrier due to partial double bond character, leading to stable cis and trans rotamers. scielo.br

A potential energy surface (PES) scan can be performed by systematically rotating specific dihedral angles and calculating the energy at each step. This process identifies the most stable conformers (energy minima) and the transition states between them (saddle points). Such analysis reveals the energetically preferred shapes of the molecule in different environments, which is critical for understanding its interactions with other molecules. scielo.br

Molecular Electrostatic Potential (MEP) is a valuable tool for predicting chemical reactivity and intermolecular interactions. chemrxiv.org The MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

The potential is typically color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential. researchgate.net

For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the acetyl and amide carbonyl groups, making them primary sites for hydrogen bond acceptance. chemrxiv.org Conversely, the amide hydrogen (N-H) and hydrogens on the aromatic ring would exhibit positive potential (blue), identifying them as potential hydrogen bond donors. researchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated:

Ionization Potential (I): ≈ -EHOMO

Electron Affinity (A): ≈ -ELUMO

Electronegativity (χ): ≈ (I + A) / 2

Chemical Hardness (η): ≈ (I - A) / 2

Chemical Softness (S): = 1 / η

Additionally, Fukui functions can be calculated to determine the local reactivity at specific atomic sites within the molecule, predicting which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.

Intermolecular Interactions and Crystal Packing Studies (Applicability to Related Chloropropanamides)

The arrangement of molecules in a solid-state crystal is dictated by a complex network of non-covalent intermolecular interactions. nih.gov Understanding these interactions is key to predicting the physical properties of a material, such as its melting point and solubility.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. nih.govresearchgate.net The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, partitioning the crystal space into regions where the electron distribution of a given molecule dominates.

Key tools in this analysis include:

dnorm Surface: This surface is mapped with a color scale to visualize intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii (often hydrogen bonds), white regions represent contacts at the van der Waals distance, and blue regions show contacts longer than the van der Waals radii. researchgate.net

For related chloro-acetamide and chloropropanamide structures, the dominant intermolecular interactions typically involve hydrogen bonds (e.g., N-H···O), as well as weaker contacts like C-H···O, C-H···Cl, H···H, and C···H/H···C (pi-stacking) interactions. nih.govresearchgate.net

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Chloro-Amide Compounds Note: This is a representative table based on data for analogous compounds to illustrate typical findings.

| Contact Type | Percentage Contribution (%) |

| H···H | 40 - 50 |

| C···H / H···C | 20 - 25 |

| O···H / H···O | 8 - 15 |

| Cl···H / H···Cl | 8 - 10 |

| N···H / H···N | 3 - 6 |

| Source: nih.govresearchgate.net |

Non-Covalent Interactions (NCI) Analysis.

Currently, there is a lack of specific published research detailing Non-Covalent Interaction (NCI) analysis for this compound. Computational chemistry provides a powerful toolkit for such investigations, which are crucial for understanding how a molecule interacts with its environment, influencing its physical properties, crystal packing, and biological activity.

NCI analysis is a computational method used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes within a molecule or between molecules. This analysis is typically based on the electron density and its derivatives. The results are often presented as 3D plots where different types of interactions are represented by colored surfaces. For instance, attractive interactions like hydrogen bonds are usually shown in blue, weak van der Waals interactions in green, and repulsive or steric clashes in red.

A theoretical NCI analysis of this compound would likely focus on several key intramolecular and intermolecular interactions. Intramolecularly, hydrogen bonding could occur between the amide proton and the oxygen of the acetyl group, or the chlorine atom, leading to the stabilization of certain conformations. Intermolecularly, in a crystalline state or in solution, various interactions would dictate the supramolecular assembly. These could include:

Hydrogen Bonding: The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygens (of both the amide and acetyl groups) and the chlorine atom can act as acceptors. This would lead to the formation of chains or more complex networks.

π-π Stacking: The presence of the phenyl ring allows for π-π stacking interactions between adjacent molecules.

C-H···O and C-H···π Interactions: The various C-H bonds in the molecule can also participate in weaker hydrogen bonding with oxygen atoms or the π-system of the phenyl ring.

While specific data for this compound is not available, a hypothetical table of expected non-covalent interactions is presented below for illustrative purposes.

| Interaction Type | Donor | Acceptor | Potential Role |

| Hydrogen Bond | N-H (amide) | C=O (acetyl/amide), Cl | Crystal packing, conformational stability |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilization of crystal lattice |

| C-H···O | C-H (alkyl/aryl) | C=O (acetyl/amide) | Supramolecular assembly |

| C-H···π | C-H (alkyl/aryl) | Phenyl Ring | Directional packing forces |

Solvation Effects on Molecular Structure and Reactivity.

Solvation refers to the interaction of a solute with the solvent molecules surrounding it. These interactions can significantly alter the ground state and transition state energies of a reaction, thereby affecting its rate and mechanism. The polarity of the solvent is a key factor.

For this compound, the effects of solvation can be considered in terms of its structure and reactivity:

Molecular Structure: In polar protic solvents (e.g., water, ethanol), the solvent molecules can form hydrogen bonds with the amide and carbonyl groups of the solute. This can influence the rotational barriers around single bonds and stabilize more polar conformations of the molecule. In contrast, nonpolar solvents would have weaker interactions, and the molecular conformation would be more influenced by intramolecular forces.

Reactivity: The reactivity of the chlorine atom in the 2-chloropropanamide moiety is of particular interest, as it is a potential leaving group in nucleophilic substitution reactions. The rate of such reactions is highly dependent on the solvent.

Polar Protic Solvents: These solvents can solvate both the nucleophile and the leaving group (chloride ion). While solvation of the nucleophile can decrease its reactivity, the strong solvation of the departing chloride ion in the transition state would stabilize it, potentially accelerating reactions that proceed through an SN1-like mechanism.

Polar Aprotic Solvents: Solvents like DMSO or DMF can solvate the cation but not the anion (nucleophile) as effectively. This would lead to a "naked," more reactive nucleophile, generally accelerating SN2 reactions.

The table below summarizes the expected qualitative effects of different solvent types on the reactivity of the C-Cl bond in this compound towards a generic nucleophile.

| Solvent Type | Example | Expected Effect on Nucleophilic Substitution | Rationale |

| Polar Protic | Water, Methanol | Moderate to high reaction rate | Stabilization of the transition state and leaving group. |

| Polar Aprotic | DMSO, Acetone | High reaction rate | Increased nucleophile reactivity due to poor anion solvation. |

| Nonpolar | Hexane (B92381), Toluene | Low reaction rate | Poor stabilization of charged intermediates and transition states. |

Further computational studies, employing implicit or explicit solvation models, would be necessary to quantify these effects and provide a more detailed understanding of the behavior of this compound in different solvent environments.

Role of N 4 Acetylphenyl 2 Chloropropanamide As a Precursor for Advanced Chemical Scaffolds

Synthesis of Diverse Heterocyclic Systems

The presence of electrophilic and nucleophilic centers, along with atoms that can participate in cyclization reactions, makes N-(4-acetylphenyl)-2-chloropropanamide an excellent scaffold for building various heterocyclic rings. The α-chloro group is a potent electrophilic site susceptible to nucleophilic substitution, while the acetyl group's carbonyl carbon is also electrophilic and its α-protons are acidic, enabling a range of condensation and cyclization reactions.

The synthesis of 1,2,4-triazole (B32235) derivatives from this compound can be achieved through multi-step reaction sequences, often involving hydrazide intermediates. A common strategy involves the reaction of the chloropropanamide moiety with hydrazine (B178648) hydrate (B1144303) or substituted hydrazides. nih.govekb.eg The resulting hydrazinyl derivative can then undergo cyclization with various one-carbon sources.

Alternatively, the acetyl group can be the starting point for triazole ring formation. Condensation of the acetyl group with thiosemicarbazide (B42300) produces a thiosemicarbazone. This intermediate can then be oxidatively cyclized to form an aminothiadiazole or cyclized under basic conditions to yield a triazole-thione. raco.cat The Einhorn–Brunner reaction and the Pellizzari reaction are established methods for synthesizing 1,2,4-triazoles from hydrazines and acyl compounds. scispace.com

Table 1: Synthetic Routes to Triazole Derivatives

| Starting Moiety | Key Reagents | Intermediate | Resulting Ring System |

|---|---|---|---|

| α-chloropropanamide | Hydrazine hydrate | Hydrazinyl-propanamide | 1,2,4-Triazole |

| Acetylphenyl | Thiosemicarbazide | Thiosemicarbazone | 1,2,4-Triazole-thione |

The N-(4-acetylphenyl) core of the molecule serves as a foundation for building quinazolinone scaffolds. The synthesis often requires the transformation of the acetyl group. For instance, the acetyl group can be converted into an amino group via reactions like the Beckmann rearrangement of its oxime, followed by hydrolysis. The resulting amino group, ortho to a suitable functional group on the phenyl ring (which may require introduction in a separate step), can then be cyclized with a one-carbon source like formic acid or its derivatives to construct the quinazolinone ring system.

A more direct approach involves utilizing N-(4-acetylphenyl)-2-chloroacetamide, a closely related analog, which has been shown to react with 2-mercapto-3-phenylquinazolinone in alkylation reactions to produce both S-alkylated and N-alkylated quinazolinone products. nih.gov This demonstrates the utility of the chloro-amide moiety in functionalizing pre-existing heterocyclic systems to create more complex derivatives. nih.gov

The synthesis of quinoline (B57606) derivatives from this compound typically leverages the aniline-like nature of the core structure. Classic quinoline syntheses such as the Doebner-von Miller and Combes reactions utilize anilines and carbonyl compounds. derpharmachemica.com In this context, the N-(4-acetylphenyl) portion can act as the aniline (B41778) component. The acetyl group can be a key participant in the cyclization step.

One established method involves the Vilsmeier-Haack reaction, where an activated aromatic compound is formylated using a Vilsmeier reagent (typically generated from DMF and POCl₃). chemistrysteps.comwikipedia.orgnih.gov The acetyl group of this compound can be reacted with a Vilsmeier reagent to generate a β-chlorovinyl aldehyde, which is a key intermediate for building the quinoline ring system through cyclization. nih.gov This transformation introduces the necessary carbon atoms to form the second ring of the quinoline scaffold.

The α-chloropropanamide moiety is an ideal precursor for the Hantzsch thiazole (B1198619) synthesis and related cyclizations. This reaction involves the condensation of an α-halocarbonyl compound (in this case, the α-chloroamide) with a thioamide-containing reagent like thiourea (B124793) or thiosemicarbazide. ekb.egnih.gov

The reaction of this compound with thiourea in a suitable solvent like ethanol (B145695) proceeds via nucleophilic attack of the sulfur atom on the carbon bearing the chlorine, followed by intramolecular cyclization and dehydration to yield a 2-aminothiazole (B372263) derivative. nih.govresearchgate.net This method is highly efficient for creating substituted thiazole rings, which are significant scaffolds in medicinal chemistry. nih.govresearchgate.net A similar strategy using the closely related N-(4-acetylphenyl)-2-chloroacetamide and 2-mercaptobenzothiazole (B37678) has been used to synthesize N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives. researchgate.net

Generation of Complex Polyfunctional Molecules and Architectures

The distinct reactivity of the two functional centers in this compound allows for the stepwise or orthogonal synthesis of complex molecules bearing multiple functional groups and heterocyclic systems. researchgate.net This bifunctionality is a key asset for building molecules with diverse properties and potential biological activities.

For example, a synthetic sequence could begin with the reaction of the α-chloropropanamide group to form a thiazole ring. ekb.eg The remaining acetyl group on the phenyl ring is then available for further transformations. This acetyl moiety can be condensed with a substituted hydrazine to form a hydrazone, which can then be cyclized to create a pyrazole (B372694) or triazole ring. researchgate.net This results in a complex molecule featuring both thiazole and pyrazole/triazole scaffolds linked by a central phenyl group.

The Vilsmeier-Haack reaction provides another route to polyfunctional systems. After converting the acetyl group into a 4-formylpyrazole ring system, the chloroacetamide moiety remains intact and available for subsequent nucleophilic substitution reactions, allowing for the attachment of other molecular fragments. researchgate.net These strategies highlight how this compound serves as a linchpin in assembling architecturally complex and functionally dense molecules. wikipedia.orgekb.eg

Strategies for Analog Design and Diversity-Oriented Synthesis leveraging the Chloropropanamide Moiety

Diversity-oriented synthesis (DOS) aims to efficiently generate libraries of structurally diverse small molecules. nih.govcam.ac.uk The chloropropanamide moiety of this compound is an excellent "handle" for DOS strategies due to the reactivity of the C-Cl bond towards a wide range of nucleophiles. nih.gov

This allows for a "build/couple/pair" strategy where the core scaffold is coupled with various building blocks. rsc.org By reacting the parent molecule with a library of diverse nucleophiles—such as amines, thiols, phenols, and carboxylates—a large collection of analogs can be rapidly synthesized. Each nucleophile introduces a new side chain or functional group, leading to significant variation in the physicochemical properties of the resulting products.

Table 2: Analog Design via Nucleophilic Substitution of the Chloro-Moiety

| Nucleophile Class | Example Reagent | Resulting Functional Group | Potential Scaffold |

|---|---|---|---|

| Amines | Piperidine | N-Piperidinyl-propanamide | Basic side chains |

| Thiols | Thiophenol | Phenylthio-propanamide | Aryl-thioethers |

| Azides | Sodium Azide | Azido-propanamide | Precursor for Triazoles |

| Carboxylates | Sodium Benzoate | Benzoyloxy-propanamide | Ester linkages |

This approach allows for the systematic exploration of the chemical space around the core N-(4-acetylphenyl)propanamide scaffold. The resulting library of compounds can then be screened for desired biological or material properties, making this strategy a powerful tool in drug discovery and materials science. nih.gov

Conclusion and Future Research Directions in N 4 Acetylphenyl 2 Chloropropanamide Chemistry

Summary of Current Research Contributions

Direct and extensive research contributions focusing solely on N-(4-acetylphenyl)-2-chloropropanamide are sparse in current literature. However, the research landscape of its close structural analogue, N-(4-acetylphenyl)-2-chloroacetamide , serves as an invaluable proxy, offering significant insights into potential synthetic utility.

Studies have established N-(4-acetylphenyl)-2-chloroacetamide as a versatile and highly reactive intermediate in organic synthesis. nih.gov Its preparation is typically achieved through the N-acylation of 4-aminoacetophenone with chloroacetyl chloride. researchgate.net The primary contribution of this compound to date has been its role as a foundational building block for the synthesis of a diverse array of heterocyclic scaffolds. The presence of both a reactive α-chloroacetamide group and a modifiable acetyl moiety allows for sequential and site-selective reactions. Researchers have successfully utilized it to construct more complex molecules, including benzothiazole (B30560) and pyrazole (B372694) derivatives, which are classes of compounds known for their broad pharmacological significance.

The key value of N-(4-acetylphenyl)-2-chloroacetamide lies in its bifunctionality. The chloroacetamide portion provides a reactive electrophilic site, readily undergoing nucleophilic substitution with various reagents. Simultaneously, the acetyl group's carbonyl carbon can participate in condensation reactions, enabling the formation of carbon-nitrogen double bonds (imines or oximes), which are pivotal for subsequent cyclization steps to build heterocyclic rings. researchgate.net

Identification of Unexplored Reaction Pathways and Synthetic Challenges

While the chemistry of the acetamide (B32628) analogue is partially explored, the path forward for this compound is rich with opportunities and inherent challenges.

Synthetic Challenges:

Stereocontrol: A primary challenge, distinct from its acetamide counterpart, is the presence of a chiral center at the C2 position of the propanamide chain. Conventional synthetic routes involving the acylation of 4-aminoacetophenone with 2-chloropropanoyl chloride would yield a racemic mixture. The development of stereoselective synthetic methods to access individual enantiomers is a significant and unmet challenge.

Reagent Handling and Selectivity: The use of 2-chloropropanoyl chloride requires careful handling due to its corrosive and moisture-sensitive nature. Furthermore, achieving high selectivity during acylation without side reactions on the acetyl group remains a critical parameter to optimize.

Lack of Optimized Protocols: The absence of established and optimized reaction protocols necessitates foundational research to determine ideal solvents, bases, temperature conditions, and purification methods to maximize yield and purity.

Unexplored Reaction Pathways:

Asymmetric Synthesis: A crucial unexplored avenue is the development of asymmetric syntheses. This could be approached through chiral auxiliaries, organocatalysis, or transition-metal catalysis to control the stereochemistry during the C-Cl bond formation or the acylation step.

Enzymatic and Photoenzymatic Synthesis: Biocatalysis represents a highly promising and unexplored pathway. The use of enzymes, such as lipases or engineered ligases, could facilitate the direct amidation of 2-chloropropanoic acid with 4-aminoacetophenone under mild conditions. nih.govrsc.org Furthermore, advanced photoenzymatic strategies, which have been successfully used to synthesize other chiral α-chloroamides via hydroalkylation of olefins, could provide an innovative and highly enantioselective route to the target compound. nih.gov

Transition-Metal Catalyzed Cross-Coupling: The C-Cl bond presents an opportunity for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) to introduce further complexity and build novel molecular scaffolds directly from the propanamide backbone.

Potential for Application in Emerging Fields of Chemical Science (e.g., Catalyst Design, Material Science Precursors)

The unique combination of functional groups in this compound makes it a compelling candidate for applications beyond a simple synthetic intermediate.

Catalyst Design: The molecule contains multiple potential coordination sites (the amide oxygen and nitrogen, the ketone oxygen). This structure could serve as a scaffold for novel ligand design.

Ligand Development: Through derivatization, particularly at the acetyl group or by substitution of the chlorine atom, it could be transformed into bidentate or tridentate ligands. Such ligands are crucial in coordination chemistry and homogeneous catalysis, where they can be used to tune the electronic and steric properties of metal catalysts for reactions like hydrogenations, oxidations, and cross-coupling. rsc.orgresearchgate.net

Material Science Precursors: The rigid acetylphenyl core is a common structural motif in advanced materials.

Polymer Synthesis: Acetylaromatic compounds are known precursors for synthesizing nitrogen-containing polymers like polyphenylenepyridines, which exhibit interesting thermal and electronic properties. mdpi.com this compound could function as a monomer or a functional comonomer in polymerization reactions.

Functional Materials: The reactive chlorine atom provides a handle for grafting the molecule onto surfaces or into polymer matrices, creating functional materials with tailored properties.

Liquid Crystals and Photoswitches: The acetylphenyl moiety is a component in molecules designed as liquid crystals and photoswitchable materials, such as those based on azobenzene. nih.gov The propanamide derivative could be explored as a building block for new materials in these areas, where its chirality could introduce unique phase behaviors or chiroptical properties.

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization

Future research must prioritize the development of environmentally benign synthetic methods, aligning with the principles of green chemistry.

Sustainable Synthesis: Traditional amide synthesis often involves harsh reagents and volatile organic solvents. Greener alternatives for this compound should be a primary focus.

Aqueous Synthesis: The feasibility of conducting the N-acylation reaction in water has been demonstrated for other α-chloroamides and should be investigated. plu.mxresearchgate.net This would eliminate the need for hazardous organic solvents, simplifying workup and reducing waste.

Catalyst-Free Conditions: Research has shown that many N-acylation reactions can proceed efficiently without any catalyst, simply by reacting the amine with an acylating agent under neat (solvent-free) conditions or in a green solvent. orientjchem.org

Alternative Energy Sources: The use of microwave irradiation or ultrasound assistance can dramatically reduce reaction times, lower energy consumption, and often improve yields compared to conventional heating.

Green Derivatization: Sustainable methods should also extend to the subsequent modification of the molecule.

Biocatalytic Transformations: As mentioned, enzymes offer a powerful tool for green chemistry. nih.gov Lipases or other hydrolases could be employed for stereoselective derivatization reactions under mild, aqueous conditions, minimizing waste and avoiding the use of protecting groups. nih.govresearchgate.net This is particularly relevant for transforming the chiral center of the propanamide.

The table below summarizes potential green strategies applicable to the chemistry of this compound.

| Area | Conventional Method | Potential Green Alternative | Key Benefits |

| Synthesis Solvent | Dichloromethane (B109758), THF, Chloroform | Water, Solvent-free (Mechanochemistry) | Reduced toxicity, lower environmental impact, simplified purification. plu.mx |

| Synthesis Catalyst | Pyridine, Triethylamine (B128534) (as base) | Catalyst-free, Solid acid/base catalysts | Avoids hazardous reagents, easier catalyst separation and recycling. orientjchem.orgjocpr.com |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonication | Reduced reaction time, lower energy consumption, potentially higher yields. |

| Stereocontrol | Racemic synthesis | Enzymatic resolution, Asymmetric catalysis | Access to enantiomerically pure compounds, high selectivity. nih.gov |

| Derivatization | Stoichiometric chemical reagents | Biocatalysis (e.g., lipases, acylases) | Mild reaction conditions, high selectivity, biodegradable catalysts. nih.gov |

Q & A

Basic: What are the optimal synthetic routes for N-(4-acetylphenyl)-2-chloropropanamide?

Answer:

The synthesis of this compound typically involves chloroacetylation of 4-aminoacetophenone. A one-step condensation method using 2-chloroacetic acid derivatives under basic conditions (e.g., sodium ethoxide in ethanol) is effective . Key parameters include:

- Reagents : 4-aminoacetophenone and 2-chloroacetyl chloride.

- Conditions : Stirring at 0–5°C for 2–4 hours, followed by neutralization with aqueous sodium bicarbonate.

- Yield : Reported up to 75% after purification by recrystallization.

Methodological optimization may involve adjusting stoichiometry, solvent polarity, or reaction time to minimize side products like hydrolyzed intermediates .

Basic: Which spectroscopic and crystallographic methods are used for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents (e.g., acetyl, chloropropyl groups) and confirm regiochemistry. For example, the acetyl group’s singlet at δ ~2.6 ppm and aromatic protons splitting patterns are diagnostic .

- X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and packing motifs. Studies on analogous compounds reveal planar amide groups and torsional angles critical for reactivity .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (CHClNO, [M+H] calc. 226.0634) and fragmentation patterns .

Advanced: How can computational chemistry predict the compound’s reactivity and biological interactions?

Answer:

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the carbonyl group’s electron deficiency may drive nucleophilic acyl substitution .

- Molecular Docking : Screens interactions with biological targets (e.g., enzymes). Studies on similar acetamides show binding affinity to kinase domains via hydrogen bonding with backbone amides .

- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability. The compound’s logP (~2.5) suggests moderate lipophilicity, influencing bioavailability .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Contradictions in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:

- Assay Variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays) .

- Structural Analogues : Compare activity of this compound with its dechlorinated or acetyl-modified derivatives to isolate pharmacophores .

- Dose-Response Curves : Use Hill slope analysis to confirm target specificity versus off-target effects. EC values should correlate across independent studies .

Basic: What are common chemical reactions involving this compound?

Answer:

- Nucleophilic Substitution : The chloro group reacts with amines (e.g., piperidine) to form secondary amides. Optimize in polar aprotic solvents (DMF, DMSO) at 60–80°C .

- Hydrolysis : Acidic/alkaline conditions yield carboxylic acid derivatives. Monitor pH to avoid over-hydrolysis .

- Reduction : Catalytic hydrogenation (Pd/C, H) reduces the acetyl group to ethanolamine derivatives. Control H pressure to prevent dechlorination .

Advanced: How to design experiments for studying enzyme-substrate interactions?

Answer:

- Kinetic Assays : Use stopped-flow spectroscopy to measure binding rates (k/k) with purified enzymes .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

- Site-Directed Mutagenesis : Modify enzyme active sites (e.g., Ser→Ala in hydrolases) to test if the compound acts as a covalent inhibitor .

Advanced: How does crystal packing influence the compound’s stability and reactivity?

Answer:

- Hydrogen Bond Networks : Intramolecular C–H···O bonds stabilize planar conformations, reducing steric hindrance for reactions .

- π-Stacking Interactions : Aromatic rings in the crystal lattice may enhance photostability by dissipating UV energy .

- Hygroscopicity : Crystallinity data (e.g., PXRD) guide storage conditions. Amorphous forms, if present, may degrade faster .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.